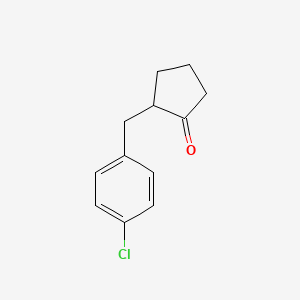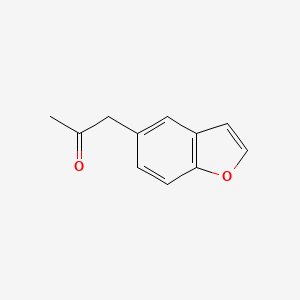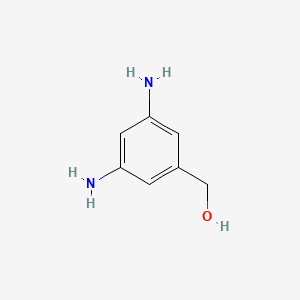
3,5-Diaminobenzyl alcohol
Vue d'ensemble
Description
3,5-Diaminobenzyl alcohol is an organic compound with the molecular formula C7H10N2O . It is used in the synthesis of various compounds, including potential anti-tumor agents and luminescent lanthanide complexes .
Molecular Structure Analysis
The molecular structure of 3,5-Diaminobenzyl alcohol consists of a benzyl group (C6H5CH2) attached to an alcohol group (OH), with two amino groups (NH2) on the benzene ring . The compound has a molecular weight of 138.167 Da .Applications De Recherche Scientifique
Scientific Research Applications of 3,5-Diaminobenzyl alcohol
Synthesis of Antimicrobial Agents
- A study focused on synthesizing new 3,5-diamino-4-(4′-fluorophenylazo)-1-aryl/heteroarylpyrazoles, which are derivatives of 3,5-Diaminobenzyl alcohol, demonstrated their potential as antimicrobial agents. These compounds showed in vitro activity against various bacteria and fungi, indicating the utility of 3,5-Diaminobenzyl alcohol in developing antimicrobial agents (Aggarwal et al., 2013).
Development of Pervaporation Membranes
- Research involving the synthesis of novel carboxyl-containing polyimides using 3,5-Diaminobenzyl alcohol explored their application in ethanol dehydration via pervaporation. The study highlighted the superior pervaporation performance of these membranes, making them promising for industrial applications in separation processes (Xu & Wang, 2015).
Photochemical Applications
- A study on the photochemical heterolysis of 3,5-bis(dimethylamino)benzyl alcohols and esters, which are related to 3,5-Diaminobenzyl alcohol, explored their potential in generating benzyl cations with low-energy triplet states. This research contributes to understanding the photochemical properties of similar compounds (Perrotta et al., 2011).
Optoelectronic Applications
- The use of Diaminoterephthalate, a compound related to 3,5-Diaminobenzyl alcohol, in a dyad with [60]fullerene, was investigated for optoelectronic applications. This study signifies the potential of such compounds in developing new materials for optoelectronic devices (Freimuth et al., 2015).
Chemical Synthesis and Catalysis
- Research on the alkylation of aromatic amines using primary alcohols catalyzed by Co(II) complexes based on 1,3-diaminobenzene scaffold (related to 3,5-Diaminobenzyl alcohol) highlighted the efficiency and environmental benefits of these catalysts in organic synthesis (Mastalir et al., 2016).
Antifungal Applications
- A series of ester compounds synthesized by esterification between different acids and 3,5-dichlorobenzyl alcohol (a derivative of 3,5-Diaminobenzyl alcohol) were investigated for their antifungal activity. This research provided a basis for developing novel fungicides [(Du
Propriétés
IUPAC Name |
(3,5-diaminophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLQBRYVKXJYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Diaminophenyl)methanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

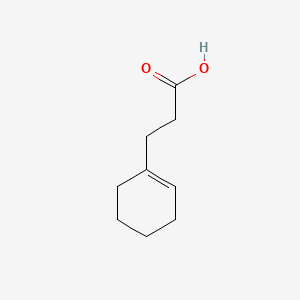
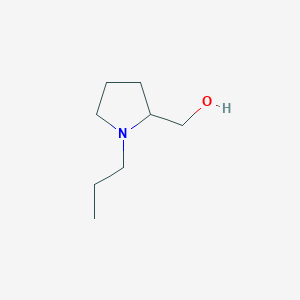
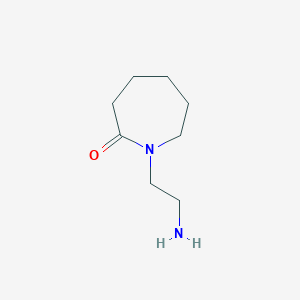
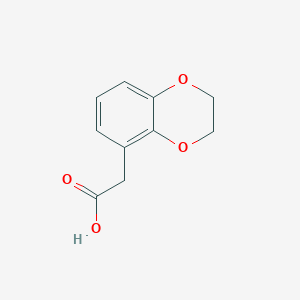
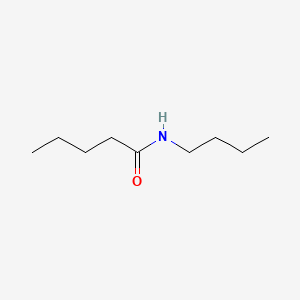
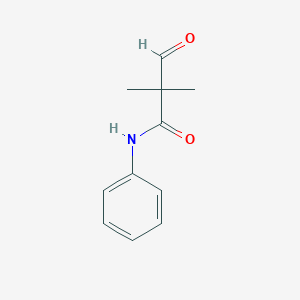
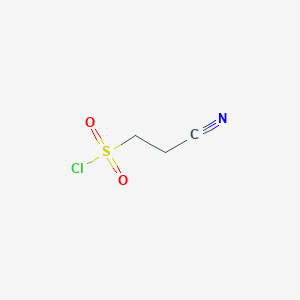
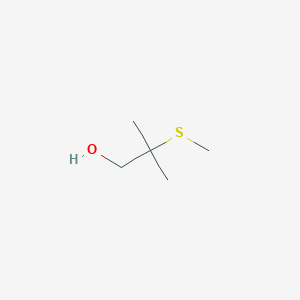
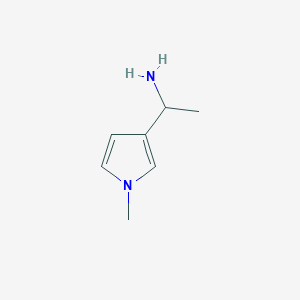
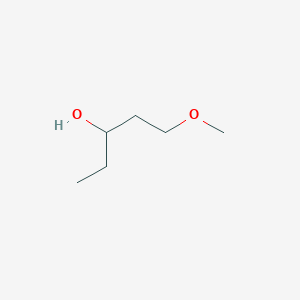
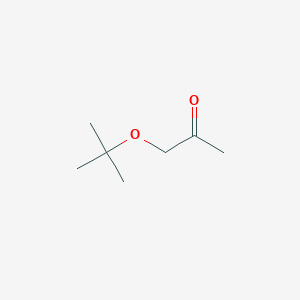
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B3381879.png)
